molecular formula C5H5F3N4O B1301712 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 95095-71-9

2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B1301712
CAS RN: 95095-71-9
M. Wt: 194.11 g/mol
InChI Key: RXJGGWLLRAKHDL-UHFFFAOYSA-N
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Description

2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone, also known as DATFP, is an organic compound that has become increasingly popular in the scientific community due to its unique properties and applications. DATFP is a colorless, odorless, and water-soluble molecule that is an important building block for the synthesis of various pharmaceuticals and other compounds. In addition, DATFP is also a useful reagent for a variety of chemical and biochemical applications.

Scientific Research Applications

Synthesis and Catalytic Applications

The synthesis and catalytic applications of pyrimidine derivatives, such as 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone, have been extensively studied due to their broad synthetic applications in medicinal and pharmaceutical industries. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the development of pyrimidine scaffolds through one-pot multicomponent reactions. These catalysts offer diversified pathways for synthesizing substituted pyrimidine derivatives, highlighting their importance in creating lead molecules for further research and development (Parmar, Vala, & Patel, 2023).

Anti-inflammatory and Pharmacological Effects

Pyrimidines display a wide range of pharmacological effects, including anti-inflammatory properties. Recent developments in the synthesis and study of pyrimidine derivatives have shown potent anti-inflammatory effects attributed to their inhibitory responses against key inflammatory mediators. This research provides a detailed analysis of the synthesis methods, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, offering guidelines for developing new anti-inflammatory agents (Rashid et al., 2021).

Antifolate Compounds and Cancer Treatment

The structural analysis of small-molecule antifolate compounds, which includes pyrimidine derivatives, has contributed significantly to the treatment of infections and cancer. These studies have focused on the drugs' interactions with dihydrofolate reductase (DHFR), a key enzyme targeted by antifolate drugs. The comprehensive review of small-molecule data provides insights into the molecular conformations and interactions of these inhibitors, supporting drug design efforts aimed at improving the efficacy of antifolate treatments (Schwalbe & Cody, 2006).

Optoelectronic Materials

Research into functionalized quinazolines and pyrimidines for optoelectronic materials has shown the significant value of incorporating pyrimidine fragments into π-extended conjugated systems. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatility of pyrimidine derivatives in the development of novel optoelectronic materials (Lipunova et al., 2018).

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,3-diamino-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O/c6-5(7,8)2-1-3(13)12(10)4(9)11-2/h1H,10H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJGGWLLRAKHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N(C1=O)N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363341
Record name 2,3-Diamino-6-(trifluoromethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95095-71-9
Record name 2,3-Diamino-6-(trifluoromethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95095-71-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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